(2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, commonly known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by Bayer AG in 2005 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
BAY 73-6691 selectively binds to the heme moiety of (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, leading to a conformational change in the enzyme and inhibition of its activity. This results in increased levels of cGMP, which activates protein kinase G (PKG) and leads to various downstream effects such as vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory effects both in vitro and in vivo. It also has anti-inflammatory effects and inhibits platelet aggregation. In animal models of pulmonary hypertension and heart failure, BAY 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance. In diabetic nephropathy, BAY 73-6691 has been shown to reduce proteinuria and improve renal function.
Advantages and Limitations for Lab Experiments
BAY 73-6691 is a highly selective and potent inhibitor of (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, making it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its high potency also means that it can have off-target effects at higher concentrations, which must be taken into account in experimental design. Additionally, the synthesis of BAY 73-6691 is complex and requires specialized equipment, which may limit its availability.
Future Directions
There are several potential future directions for research on BAY 73-6691. One area of interest is the development of more selective (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of this compound/cGMP signaling in other diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the development of novel therapeutic approaches using BAY 73-6691 or related compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of BAY 73-6691 involves the reaction of 3-butan-2-yloxyaniline with piperidine-2-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy. It works by inhibiting (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting this compound, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow.
Properties
IUPAC Name |
(2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-12(2)20-14-8-6-7-13(11-14)18-16(19)15-9-4-5-10-17-15/h6-8,11-12,15,17H,3-5,9-10H2,1-2H3,(H,18,19)/t12?,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQAQIXQBLOJC-WPZCJLIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)[C@H]2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.